Product packaging for Cyclopropyl(1,4-diazepan-1-yl)methanone(Cat. No.:CAS No. 926237-53-8)

Cyclopropyl(1,4-diazepan-1-yl)methanone

Cat. No.: B1284607
CAS No.: 926237-53-8
M. Wt: 168.24 g/mol
InChI Key: JPUWPSGQGXHCGW-UHFFFAOYSA-N
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Description

Cyclopropyl(1,4-diazepan-1-yl)methanone is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a key synthetic intermediate and privileged scaffold. Its molecular structure, which features a seven-membered 1,4-diazepane ring, is frequently employed in the design of compounds that modulate biologically relevant targets. The cyclopropyl carbonyl moiety contributes to the three-dimensional structure and can influence the compound's metabolic stability and binding properties. Compounds based on the 1,4-diazepane core have demonstrated therapeutic potential in numerous research areas. Specifically, structurally similar 1,4-diazepan-1-yl methanone derivatives have been investigated as modulators of the Histamine H3 receptor, a target for neurological and cognitive disorders . Furthermore, diazepanone derivatives are being actively explored as orexin receptor antagonists for the potential treatment of sleep-wake disorders like insomnia , and other 1,4-diazepanone-based structures are the subject of patents for disorders of the muscular or neuromuscular system . More recent drug discovery efforts have also identified 1,4-diazepane-containing compounds as potential inhibitors of the SARS-CoV-2 Main Protease (Mpro), a critical enzyme for viral replication, highlighting the scaffold's relevance in antiviral research . This reagent is intended for use as a building block in the synthesis of more complex molecules for pharmaceutical R&D. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N2O B1284607 Cyclopropyl(1,4-diazepan-1-yl)methanone CAS No. 926237-53-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropyl(1,4-diazepan-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9(8-2-3-8)11-6-1-4-10-5-7-11/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUWPSGQGXHCGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588299
Record name Cyclopropyl(1,4-diazepan-1-yl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926237-53-8
Record name Cyclopropyl(hexahydro-1H-1,4-diazepin-1-yl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926237-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropyl(1,4-diazepan-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Cyclopropyl 1,4 Diazepan 1 Yl Methanone and Analogous Systems

Modular Synthesis of the 1,4-Diazepane Core

The 1,4-diazepane ring is a privileged scaffold in medicinal chemistry, and its synthesis has been a subject of considerable research. nih.govresearchgate.netresearchgate.net A modular approach, where different components can be varied to create a library of analogs, is highly desirable. This involves the development of robust cyclization methods and stereoselective techniques to control the three-dimensional architecture of the molecule.

Cyclization Reactions in Seven-Membered Ring Formation

The formation of a seven-membered ring, such as the 1,4-diazepane nucleus, presents a significant synthetic hurdle due to entropic factors. Nevertheless, a range of effective cyclization strategies have been developed.

One prominent method is intramolecular reductive amination . This approach often starts with a linear precursor containing an amino group and a ketone. For instance, the synthesis of the chiral diazepane core for the drug suvorexant was achieved via an intramolecular asymmetric reductive amination of an aminoketone, mediated by ruthenium-based transfer hydrogenation catalysts, affording the desired ring system in high yield and enantiomeric excess. mdpi.com

Another strategy involves ring expansion reactions . For example, imidazolidines can serve as 1,5-dipolar synthons that react with cyclobutenones in a Zn(OTf)₂-catalyzed ring expansion to produce homopiperazin-5-ones, which are structurally related to the 1,4-diazepane core. acs.orgacs.org Similarly, palladium-catalyzed ring-expansion of 2-vinylpyrrolidines with aryl isocyanates provides a route to 1,3-diazepin-2-ones. acs.org

Cycloaddition reactions also provide a powerful tool for constructing the diazepane ring. Gold-catalyzed [5+2]-cycloaddition of imidazolidines with allenes has been reported for the synthesis of 1,4-diazepanes. acs.orgacs.org Furthermore, a diol-diamine coupling reaction catalyzed by a (pyridyl)phosphine-ligated ruthenium(II) complex via a hydrogen borrowing mechanism can efficiently produce diazepanes. organic-chemistry.org This method is noted for its environmental friendliness and tolerance of various functional groups. organic-chemistry.org

Table 1: Selected Cyclization Strategies for 1,4-Diazepane Ring Formation
MethodKey Reagents/CatalystPrecursorsNotes
Intramolecular Reductive AminationRu-based catalysts; Imine Reductases (IREDs)Linear aminoketonesWidely used in pharmaceutical synthesis for stereocontrol. mdpi.com
Ring ExpansionZn(OTf)₂; Palladium catalystsImidazolidines and cyclobutenones; 2-vinylpyrrolidinesOffers access to functionalized diazepane ketones. acs.orgacs.orgacs.org
[5+2] CycloadditionGold (Au) catalystsImidazolidines and allenesEfficient construction of the seven-membered ring. acs.orgacs.org
Hydrogen Borrowing CatalysisRuthenium(II) complex with (pyridyl)phosphine ligandDiols and diaminesA green chemistry approach with high atom economy. organic-chemistry.org

Stereoselective and Asymmetric Approaches to Chiral 1,4-Diazepanes

Many biologically active molecules containing the 1,4-diazepane scaffold are chiral. researchgate.net The seven-membered diazepine (B8756704) ring is not planar and typically adopts a boat-shaped conformation, which can lead to conformational chirality even in the absence of a stereocenter. researchgate.netresearchgate.net Consequently, controlling the stereochemistry during synthesis is paramount.

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral amines. nih.gov Imine reductases (IREDs) are NADPH-dependent enzymes that catalyze the asymmetric reduction of imines to amines with high enantioselectivity. acs.orgcphi-online.com An enzymatic intramolecular asymmetric reductive amination has been successfully developed for synthesizing chiral 1,4-diazepanes. acs.org

In one study, several enantiocomplementary IREDs were identified for the synthesis of both (R)- and (S)-enantiomers of a 1,4-diazepane derivative with high enantiomeric excess (ee) ranging from 93% to over 99%. acs.org Specifically, an (R)-selective IRED from Leishmania major (IR1) and an (S)-selective IRED from Micromonospora echinaurantiaca (IR25) were utilized. acs.org Through protein engineering techniques like saturation mutagenesis, the catalytic efficiency of the wild-type IR1 enzyme was improved 61-fold in its double mutant Y194F/D232H. acs.org This highlights the potential of directed evolution to tailor enzymes for specific, challenging transformations. mdpi.comacs.org

Table 2: Performance of Selected Imine Reductases (IREDs) in Chiral 1,4-Diazepane Synthesis
EnzymeSource OrganismStereoselectivityCatalytic Efficiency (s⁻¹mM⁻¹)Enantiomeric Excess (ee)
IR1 (Wild-Type)Leishmania major(R)-selective--
Y194F/D232H (Mutant)Engineered from IR1(R)-selective1.647 (61-fold improvement)>99%
IR25Micromonospora echinaurantiaca(S)-selective0.962>99%

Chiral resolution is a process for separating a racemic mixture into its individual enantiomers. wikipedia.org

Classical resolution involves the derivatization of the racemic amine with a chiral resolving agent, most commonly a chiral acid like tartaric acid. wikipedia.org This reaction forms a pair of diastereomeric salts which, having different physical properties, can often be separated by fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomer. While effective, this method can be laborious and is limited by the 50% theoretical maximum yield for the desired enantiomer, though the undesired enantiomer can sometimes be racemized and recycled. wikipedia.org

Modern resolution techniques often rely on chromatography. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a prevalent method for separating enantiomers of 1,4-diazepine derivatives. researchgate.netnih.govresearchgate.net For conformationally labile enantiomers, this separation may need to be performed at low temperatures to slow the interconversion. researchgate.net Newer approaches, such as enantiospecific cocrystallization, offer an alternative that avoids derivatization by forming a cocrystal between one enantiomer of the racemate and a chiral coformer, allowing for separation. pharmtech.com

Strategic Installation of the Cyclopropyl (B3062369) Moiety

Once the 1,4-diazepane core, whether racemic or enantiomerically pure, has been synthesized, the final step in constructing the target molecule is the installation of the cyclopropyl group via an amide bond.

Utilization of Cyclopropanecarboxylic Acid Derivatives in Amide Bond Formation

The formation of an amide bond is one of the most fundamental and frequently used reactions in organic synthesis. bath.ac.uk The most direct method involves the condensation of a carboxylic acid and an amine. bath.ac.ukyoutube.com However, this reaction typically requires high temperatures to drive off the water by-product. youtube.com

A more common and milder approach involves the activation of the carboxylic acid. Cyclopropanecarboxylic acid can be converted to a more reactive derivative, such as an acid chloride or an ester . Reacting cyclopropanecarbonyl chloride with the 1,4-diazepane, often in the presence of a non-nucleophilic base to neutralize the HCl by-product, is a highly effective method. youtube.com

Alternatively, various coupling reagents can be used to facilitate the direct reaction between cyclopropanecarboxylic acid and the 1,4-diazepane core under mild conditions. nih.gov These reagents activate the carboxylic acid in situ. A widely used protocol involves carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives such as 1-Hydroxybenzotriazole (B26582) (HOBt) and a catalytic amount of 4-Dimethylaminopyridine (DMAP). nih.gov Other common coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride). nih.gov The choice of reagent and conditions can be optimized to achieve high yields for this crucial final step. nih.gov

Table 3: Common Methods for Amide Bond Formation
MethodReagentsKey Features
Acid Chloride MethodCyclopropanecarbonyl chloride, Base (e.g., Triethylamine)Highly reactive, generally high yielding. youtube.com
Carbodiimide CouplingEDC, HOBt, DMAP (catalytic)Mild conditions, widely applicable, good for sensitive substrates. nih.gov
Phosphonium (B103445)/Uronium Salt CouplingHATU, DIPEA (base)Very efficient, often used for difficult couplings. nih.gov
Ammonolysis of EstersCyclopropanecarboxylic ester, AmineCan be used, but often less efficient than other methods. google.com

Direct Cyclopropanation Strategies for Methanone (B1245722) Precursors

The introduction of the cyclopropyl group is a critical step that can be approached in several ways. Direct cyclopropanation of a precursor already containing the methanone core is an efficient strategy. This typically involves the reaction of an α,β-unsaturated ketone or a related species with a cyclopropanating agent.

One of the most established methods is the Simmons-Smith cyclopropanation , which utilizes a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. nih.govethz.ch This reaction is known for its stereospecificity, particularly with allylic alcohols where the hydroxyl group can direct the carbenoid addition. nih.govethz.ch For a methanone precursor, such as an enone, the reaction would proceed via cycloaddition across the double bond. nih.gov

Alternative strategies involve transition metal-catalyzed reactions. For instance, rhodium and copper catalysts are widely used to decompose diazo compounds, generating a metal carbene that then undergoes cyclopropanation with an alkene. sci-hub.se Another modern approach is hydrogen-borrowing (HB) catalysis , which can achieve the α-cyclopropanation of ketones. acs.org This method involves the in-situ formation of an enone from a ketone and an alcohol, followed by an intramolecular displacement to form the cyclopropane (B1198618) ring. acs.org This strategy offers a sustainable alternative to traditional methods. acs.org

Recent innovations also include methods for the direct synthesis of cyclopropanes from gem-dialkyl groups through double C-H activation, mediated by palladium catalysis. chemrxiv.org This transformative approach avoids the need for pre-functionalized alkene precursors. chemrxiv.org The choice of strategy depends on the specific precursor, desired stereochemistry, and scalability requirements. nih.govsci-hub.se

Table 1: Comparison of Direct Cyclopropanation Strategies
MethodTypical ReagentsPrecursor TypeKey AdvantagesReferences
Simmons-Smith ReactionCH₂I₂ / Zn(Cu)Alkene, EnoneHigh stereospecificity, tolerance of functional groups. nih.govethz.ch
Catalytic Carbene TransferDiazo compounds, Rh or Cu catalystsAlkeneHigh efficiency, catalytic nature. sci-hub.senih.gov
Hydrogen-Borrowing CatalysisAlcohol, Ketone, Ir or Ru catalystKetoneSustainable, avoids pre-functionalization. acs.org
Double C-H Activationgem-Dialkyl group, Pd catalystAryl bromide/triflate with gem-dialkyl groupNovel transformation, high atom economy. chemrxiv.org

Amide Bond Construction for the Methanone Linkage

The formation of the amide bond between the cyclopropanecarboxylic acid and the 1,4-diazepane ring is a pivotal step in the synthesis of the target molecule. This transformation is often challenging due to the steric hindrance of the reactants and the potential for side reactions.

Peptide coupling reagents are widely employed to facilitate amide bond formation by activating the carboxylic acid moiety. uni-kiel.de Common classes of reagents include carbodiimides, phosphonium salts, and uronium/aminium salts. jpt.comresearchgate.net

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are classic choices. peptide.com To minimize racemization and improve efficiency, they are often used with additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure®). peptide.comiris-biotech.de

Phosphonium Salts : Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly effective, especially for sterically hindered amino acids. sigmaaldrich.com They generate highly reactive OBt esters in situ. sigmaaldrich.com

Uronium/Aminium Salts : Reagents like HBTU, TBTU, and HATU are known for their high reactivity and fast reaction times. peptide.comsigmaaldrich.com HATU is particularly efficient due to the anchimeric assistance provided by the pyridine (B92270) nitrogen in the HOAt leaving group. sigmaaldrich.com COMU®, an Oxyma-based reagent, is noted for its high reactivity and stability, making it suitable for industrial applications. iris-biotech.de

Optimization of these reactions involves careful selection of the coupling reagent, solvent, base (e.g., N,N-diisopropylethylamine), and temperature. For challenging couplings involving sterically hindered substrates, more reactive reagents like HATU or PyAOP are often preferred. sigmaaldrich.comresearchgate.net A recently developed protocol utilizes in situ formation of acyl fluorides at elevated temperatures, which has proven effective for coupling hindered carboxylic acids and amines where standard methods fail. rsc.org

Table 2: Selected Peptide Coupling Reagents for Amide Bond Formation
ReagentFull NameClassKey CharacteristicsReferences
DIC/HOBtN,N'-Diisopropylcarbodiimide / 1-HydroxybenzotriazoleCarbodiimideCost-effective; additive minimizes racemization. peptide.com
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium SaltEfficient and fast; widely used. peptide.comsigmaaldrich.com
HATUO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium SaltHighly reactive, less racemization; ideal for hindered couplings. peptide.comsigmaaldrich.com
COMU®(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateUronium SaltHigh reactivity and stability; good for industrial scale. iris-biotech.desigmaaldrich.com

Reductive amination is a robust method for forming amines by the reduction of an intermediate imine, formed from a carbonyl compound and an amine. libretexts.org This process typically involves a one-pot reaction where the carbonyl, amine, and a selective reducing agent are combined. wikipedia.org Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common reducing agents because they are mild enough to not reduce the starting aldehyde or ketone but are effective at reducing the intermediate iminium ion. harvard.edumasterorganicchemistry.com

While direct "reductive amidation" to form the C(O)-N bond is less common, the principles of reductive amination can be applied in a multi-step sequence. For example, cyclopropanecarboxylic acid could first be reduced to cyclopropylmethanol (B32771) and then oxidized to cyclopropanecarboxaldehyde (B31225). This aldehyde could then undergo reductive amination with 1,4-diazepane in the presence of a reducing agent like NaBH(OAc)₃ to form the corresponding tertiary amine, which is then acylated in a separate step. A more direct conceptual pathway would involve the reaction of cyclopropanecarboxaldehyde with 1,4-diazepane to form an iminium ion, which is then reduced to yield the final amine product. masterorganicchemistry.com This two-step process avoids the over-alkylation issues often seen with direct alkylation of amines. masterorganicchemistry.com

Process Intensification and Scalability Studies for Cyclopropyl(1,4-diazepan-1-yl)methanone Synthesis

Transitioning a synthetic route from the laboratory bench to industrial production requires a focus on process intensification and scalability to ensure the process is efficient, safe, and cost-effective. pharmafeatures.compharmtech.com

High-throughput experimentation (HTE) and continuous flow synthesis are key technologies for rapidly optimizing reaction conditions and accelerating process development. nih.gov Flow chemistry, in particular, offers significant advantages over traditional batch processing. pharmasalmanac.com By using microfluidic chip reactors or tubular reactors, chemists can screen numerous variables such as temperature, residence time, solvent, and reagent concentration in a short period. frontiersin.orgresearchgate.net

For the synthesis of diazepine-containing structures, flow platforms have been used to achieve high yields and purity in significantly reduced reaction times. frontiersin.orgresearchgate.net A continuous flow process for this compound could involve pumping streams of activated cyclopropanecarboxylic acid and 1,4-diazepane through a heated reactor coil, allowing for precise control over reaction parameters and improved heat and mass transfer. nih.gov This approach not only accelerates optimization but also enhances safety, especially when dealing with exothermic reactions or hazardous reagents. pharmasalmanac.com

Developing a scalable protocol involves redesigning laboratory methods to be suitable for large-scale production. pharmafeatures.com This includes replacing hazardous or expensive reagents, minimizing solvent usage, and ensuring the process is robust and reproducible. nih.govmdpi.com For instance, a scalable synthesis of a (1-cyclopropyl)cyclopropylamine intermediate was achieved via a Curtius degradation, demonstrating the feasibility of producing complex cyclopropyl-containing building blocks in large quantities. nih.govnih.gov

Process intensification is a key strategy for developing scalable protocols. pharmafeatures.com It focuses on creating smaller, cleaner, and more energy-efficient technologies. cobaltcommunications.com Flow chemistry is a prime example of process intensification, as it allows for continuous production with a smaller equipment footprint, reduced waste generation, and improved process control compared to large batch reactors. nih.govpharmasalmanac.com The transition to a continuous manufacturing process can lead to significant reductions in cost and environmental impact, making it an attractive approach for the commercial production of active pharmaceutical ingredients (APIs). researchgate.nettue.nl

Spectroscopic and Advanced Structural Characterization of Cyclopropyl 1,4 Diazepan 1 Yl Methanone Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone in the structural determination of Cyclopropyl(1,4-diazepan-1-yl)methanone, offering precise information about the atomic arrangement and connectivity within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the cyclopropyl (B3062369) and 1,4-diazepane rings. The protons on the cyclopropyl ring typically appear as complex multiplets in the upfield region of the spectrum, generally between 0.70 and 1.00 ppm for the methylene (B1212753) protons (CH₂) and between 1.50 and 1.80 ppm for the methine proton (CH). This significant shielding is a hallmark of the strained three-membered ring system.

The protons of the 1,4-diazepane ring exhibit more varied chemical shifts due to the influence of the amide functionality and the conformational flexibility of the seven-membered ring. The protons on the carbons adjacent to the nitrogen atoms (N-CH₂) are deshielded and are expected to resonate in the range of 3.50 to 3.80 ppm. The remaining methylene protons of the diazepane ring typically appear at approximately 1.80 to 2.00 ppm and 2.80 to 3.00 ppm. The exact chemical shifts and coupling patterns can be influenced by the solvent and the specific conformation adopted by the ring in solution.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Cyclopropyl CH₂ 0.70 - 1.00 m -
Cyclopropyl CH 1.50 - 1.80 m -
Diazepane C5-H₂, C7-H₂ 3.50 - 3.80 t 5.0 - 6.0
Diazepane C2-H₂, C3-H₂ 2.80 - 3.00 t 5.0 - 6.0

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum provides further confirmation of the molecular structure. The carbonyl carbon of the amide group is characteristically found in the downfield region, typically around 170-175 ppm. The carbons of the cyclopropyl ring are observed at higher field, with the methine carbon appearing around 10-15 ppm and the methylene carbons resonating at approximately 5-10 ppm.

For the 1,4-diazepane moiety, the carbons bonded to nitrogen (C2, C3, C5, C7) are deshielded and their signals are expected in the range of 40-55 ppm. The remaining carbon of the ring (C6) is anticipated to have a chemical shift in the range of 25-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O 170 - 175
Cyclopropyl CH 10 - 15
Cyclopropyl CH₂ 5 - 10
Diazepane C2, C3, C5, C7 40 - 55

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

Two-Dimensional NMR Techniques for Connectivity Determination

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms. Correlation Spectroscopy (COSY) experiments would establish the coupling relationships between adjacent protons, for instance, confirming the connectivity within the cyclopropyl ring and along the backbone of the 1,4-diazepane ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be employed to correlate the proton signals with their directly attached carbon atoms. This would allow for the definitive assignment of the ¹³C signals based on the already established ¹H assignments. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments would reveal longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for confirming the connection between the cyclopropylcarbonyl group and the nitrogen atom of the 1,4-diazepane ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The most prominent absorption band in the IR spectrum is expected to be the strong C=O stretching vibration of the tertiary amide, which typically appears in the region of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide is expected to be observed around 1250-1350 cm⁻¹.

The C-H stretching vibrations of the cyclopropyl and diazepane rings would be visible in the 2850-3000 cm⁻¹ region. A characteristic feature of the cyclopropyl group is a C-H stretching vibration at a higher frequency, often above 3000 cm⁻¹, which can sometimes be distinguished from other C-H stretches.

Table 3: Characteristic IR Absorption Bands

Functional Group Characteristic Absorption (cm⁻¹) Intensity
Amide C=O Stretch 1630 - 1680 Strong
C-N Stretch 1250 - 1350 Medium
C-H Stretch (Aliphatic) 2850 - 3000 Medium to Strong

Note: The data in this table is based on established ranges for the respective functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides essential information regarding the molecular weight and fragmentation pattern of the compound, further confirming its identity. For this compound (C₉H₁₆N₂O), the calculated molecular weight is approximately 168.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 168.

The fragmentation pattern would likely involve the characteristic cleavage of the amide bond and fragmentation of the diazepane ring. A significant fragment would be expected from the loss of the cyclopropylcarbonyl group, leading to a peak corresponding to the protonated 1,4-diazepane ring. Another prominent fragmentation pathway could involve the cleavage of the cyclopropyl ring itself.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique used to confirm the purity and identity of this compound. The liquid chromatography component separates the target compound from any impurities, and the mass spectrometer provides mass-to-charge ratio information for the eluting components.

In a typical LC-MS analysis using electrospray ionization (ESI) in positive ion mode, the compound would be detected as its protonated molecule [M+H]⁺ at m/z 169. This technique is particularly useful for verifying the molecular weight of the synthesized compound and for identifying any by-products or degradation products in the sample. The retention time from the LC provides an additional parameter for identification and purity assessment. The use of tandem mass spectrometry (MS/MS) would allow for the fragmentation of the [M+H]⁺ ion, providing further structural information and enhancing the confidence in the compound's identification. nih.gov

Table 4: List of Compounds Mentioned

Compound Name

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. This experimental data is crucial for verifying the compound's empirical formula, which is the simplest whole-number ratio of atoms present. The theoretical elemental composition for this compound, which has a molecular formula of C₉H₁₆N₂O, can be calculated based on the atomic weights of its constituent elements.

A comparison between the experimentally obtained percentages and the calculated theoretical values serves as a primary indicator of the sample's purity and confirms its elemental composition. While specific experimental data for this compound is not publicly available in the referenced literature, the theoretical values provide a benchmark for such analysis.

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight (amu) Number of Atoms Total Weight (amu) Percentage (%)
Carbon C 12.01 9 108.09 64.25
Hydrogen H 1.008 16 16.128 9.59
Nitrogen N 14.01 2 28.02 16.65
Oxygen O 16.00 1 16.00 9.51

| Total | | | | 168.238 | 100.00 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is a powerful analytical method that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This technique is indispensable for unambiguously determining the molecular structure, including the absolute stereochemistry and preferred conformation of this compound.

Single-Crystal X-ray Diffraction for Solid-State Structure

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound is required. This crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern, which arises from the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, is collected and analyzed. The data from this analysis allows for the determination of the crystal system, space group, and unit cell dimensions.

Although a specific crystallographic study for the parent compound this compound has not been reported in the available literature, related structures containing cyclopropyl and diazepine (B8756704) moieties have been characterized. Such studies are crucial for understanding how the molecule packs in the solid state and for identifying any intermolecular interactions, such as hydrogen bonding.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The primary output of a single-crystal X-ray diffraction experiment is a detailed model of the molecular structure, from which precise measurements of bond lengths, bond angles, and torsional angles can be extracted. This geometric information is fundamental to understanding the molecule's conformation and steric properties.

For this compound, key parameters of interest would include:

The bond lengths within the cyclopropyl ring, which are typically shorter than those in acyclic alkanes.

The conformation of the seven-membered diazepine ring, which can adopt various conformations such as a chair, boat, or twist-boat.

The torsional angles defining the orientation of the cyclopropylcarbonyl group relative to the diazepine ring.

While experimentally determined values for this compound are not available, theoretical calculations and data from analogous structures can provide estimations for these parameters.

Table 2: Predicted Key Geometric Parameters for this compound (Illustrative)

Parameter Description Expected Value Range
C-C (cyclopropyl) Bond length within the cyclopropane (B1198618) ring 1.47 - 1.51 Å
C=O Carbonyl bond length 1.22 - 1.25 Å
C-N (amide) Amide C-N bond length 1.32 - 1.35 Å
C-C-C (cyclopropyl) Internal bond angle of the cyclopropane ring ~60°
O=C-N Amide bond angle ~120°

Note: The values in Table 2 are illustrative and based on typical values for similar functional groups and ring systems, as specific experimental data for the title compound is not available in the public domain.

Chemical Reactivity and Reaction Mechanisms of Cyclopropyl 1,4 Diazepan 1 Yl Methanone Derivatives

Intrinsic Reactivity of the Cyclopropane (B1198618) Ring

The three-membered ring of cyclopropane is characterized by significant ring strain, which fundamentally governs its chemical behavior. nih.gov This strain imbues the C-C bonds with a higher p-character than typical alkanes, making them susceptible to reactions that lead to ring-opening.

Mechanistic Studies of Cyclopropane Ring Opening

The cleavage of the cyclopropane ring in derivatives of Cyclopropyl(1,4-diazepan-1-yl)methanone can be initiated through several mechanistic pathways, primarily involving electronic activation.

Electrophilic attack on the cyclopropane ring is a common mode of activation, leading to the cleavage of a C-C bond. In the context of cyclopropyl (B3062369) ketone derivatives, the carbonyl group can influence the regioselectivity of this cleavage. The process is often facilitated by Lewis acids, which coordinate to the electron-withdrawing substituent, thereby activating the cyclopropane ring for nucleophilic attack. scispace.comnih.gov This activation polarizes the C1-C2 bond, making the cyclopropane ring susceptible to ring-opening. nih.gov

The general mechanism involves the coordination of an electrophile (E+) to the cyclopropane ring, forming a corner-protonated or edge-protonated intermediate. This is followed by the attack of a nucleophile (Nu-), resulting in a 1,3-addition product. The regioselectivity of the nucleophilic attack is influenced by the electronic nature of the substituents on the ring. For derivatives of this compound, the electron-withdrawing nature of the methanone (B1245722) group would direct the nucleophile to the carbon atom distal to the carbonyl group.

Table 1: Key Intermediates in Electrophilic Ring Opening

IntermediateDescription
Corner-protonated cyclopropaneAn intermediate where the electrophile is associated with one of the carbon atoms of the cyclopropane ring.
Edge-protonated cyclopropaneAn intermediate where the electrophile bridges two carbon atoms of the cyclopropane ring.
Carbocationic intermediateFormed upon the cleavage of a C-C bond, with the positive charge stabilized by the substituents.

A study on N-cyclopropyl-amides demonstrated a ring-opening rearrangement in the presence of AlCl3, proceeding through an aziridine (B145994) intermediate. researchgate.net While not a direct analogue, this highlights the susceptibility of cyclopropyl amides to ring-opening under electrophilic conditions.

Single-electron transfer (SET) from the cyclopropane ring can also induce its opening. This process typically involves a photoredox catalyst or an electrochemical stimulus. researchgate.net Upon one-electron oxidation, a radical cation intermediate is formed. researchgate.net This intermediate is highly strained and readily undergoes C-C bond cleavage to generate a more stable distonic radical cation. chemrxiv.org

The selective single-electron oxidation of an aryl motif attached to a cyclopropane ring has been shown to weaken the C-C bond of the cyclopropane, predisposing it to ring cleavage upon nucleophilic attack. researchgate.net In the case of this compound derivatives, if an aryl group were present, a similar activation could be envisaged. The oxidation of organo-iron complexes has also been shown to lead to stereospecific cyclopropane ring-opening. rsc.orgrsc.org

Table 2: Mechanistic Steps in One-Electron Oxidation Ring Opening

StepDescription
1. Single Electron Transfer (SET) An electron is removed from the cyclopropane derivative, often from an associated electron-rich moiety, to form a radical cation. researchgate.net
2. C-C Bond Cleavage The resulting radical cation undergoes rapid ring-opening to relieve ring strain, forming a 1,3-radical cation. chemrxiv.org
3. Nucleophilic Trapping/Further Reaction The resulting radical or cationic center is trapped by a nucleophile or undergoes further rearrangement or reaction. researchgate.net

Research on the oxidative radical ring-opening and cyclization of cyclopropane derivatives has shown that a radical addition to a double bond can form a benzyl (B1604629) radical intermediate, which then undergoes ring-opening to generate an alkyl radical. nih.govbeilstein-journals.org

Addition Reactions Across the Cyclopropane Moiety

The strained bonds of the cyclopropane ring can formally act as a double bond equivalent in certain addition reactions. These reactions typically proceed via a ring-opening mechanism, leading to 1,3-difunctionalized products. For instance, donor-acceptor cyclopropanes readily undergo reactions with nucleophiles, electrophiles, and radicals. nih.gov

In the context of this compound, the methanone group acts as an acceptor, polarizing the cyclopropane ring and facilitating nucleophilic attack. This can lead to a formal Michael-type addition where the nucleophile adds to one carbon of the cyclopropane ring and the other carbon gets protonated, resulting in a ring-opened product.

Transformational Chemistry of the Methanone Functionality

The methanone (carbonyl) group in this compound is part of an amide linkage within the diazepanone ring system. This functionality is a key site for chemical transformations.

Nucleophilic Acyl Substitution Reactions

The carbonyl carbon of the methanone group is electrophilic and is susceptible to attack by nucleophiles. In the case of this compound, this would be a nucleophilic acyl substitution reaction at an amide. However, amides are generally less reactive towards nucleophiles than ketones or esters due to the resonance delocalization of the nitrogen lone pair with the carbonyl group.

Despite the reduced reactivity, these reactions can be promoted under forcing conditions (e.g., strong acid or base catalysis and high temperatures). The mechanism involves the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate. The subsequent collapse of this intermediate involves the departure of a leaving group. In the cyclic diazepanone structure, a nucleophilic acyl substitution would likely lead to the cleavage of the diazepanone ring itself, as the nitrogen atom of the ring would be part of the leaving group.

For example, hydrolysis of the amide bond would lead to the formation of a cyclopropyl carboxylic acid and the free 1,4-diazepane.

Table 3: Reactivity of the Methanone Functionality

Reaction TypeReagentsPotential Product(s)
Hydrolysis (Acid or Base Catalyzed) H3O+ or OH-Cyclopropanecarboxylic acid and 1,4-Diazepane
Reduction LiAlH4Cyclopropyl(1,4-diazepan-1-yl)methane
Reaction with Organometallics R-MgBr or R-LiRing-opened products or complex rearrangements

It is important to note that the specific reactivity of this compound will be a composite of the behaviors of the cyclopropyl and the constrained amide functionalities, and reactions at one site may influence the reactivity of the other.

Redox Chemistry: Reduction and Oxidation Pathways

The redox chemistry of this compound derivatives is primarily centered on the carboxamide functional group. The reduction of amides is a challenging yet valuable transformation that can lead to various important compounds like amines, imines, and aldehydes. rsc.org

Reduction Pathways: The reduction of the carboxamide group in cyclopropyl carboxamide derivatives can be achieved using various reagents, though it requires careful selection to preserve the cyclopropyl ring, which can be susceptible to ring-opening under certain reductive conditions. Hydride-based reagents are commonly used for amide reductions, but they often lack chemoselectivity. rsc.org More modern methods focus on catalytic approaches to improve selectivity. The primary reduction products are typically the corresponding amines, formed by the complete reduction of the carbonyl group.

To Amines: The most common reduction pathway for carboxamides leads to the formation of amines. This transformation is crucial in synthetic chemistry for accessing complex amine scaffolds.

Partial Reduction to Aldehydes or Imines: Partial reduction is more challenging due to the high stability of the amide bond. rsc.org However, specific reagents and conditions can be employed to stop the reaction at the aldehyde or imine stage.

Research on related cyclopropyl carboxamides has demonstrated their potential as targets for specific biological activities, and their synthesis often involves reductive amination steps. amazonaws.comescholarship.org The stability of the amide bond makes its selective reduction in the presence of other functional groups a significant synthetic challenge. rsc.org

Oxidation Pathways: The oxidation of the 1,4-diazepane ring is a more likely oxidation pathway than the oxidation of the relatively stable cyclopropyl carboxamide moiety. The tertiary amine centers within the diazepane ring can be oxidized to form N-oxides or can undergo oxidative C-N bond cleavage under harsh conditions. The specific oxidation products would depend on the oxidant used and the reaction conditions.

Reaction TypeReagent ClassPotential Products
Reduction Hydride Reagents (e.g., LiAlH₄)Cyclopropyl(1,4-diazepan-1-ylmethyl)amine
Reduction Catalytic HydrogenationCyclopropyl(1,4-diazepan-1-ylmethyl)amine
Oxidation Peroxy acids (e.g., m-CPBA)N-oxides of the diazepane ring

Reactivity Profiles of the 1,4-Diazepane Ring System

The 1,4-diazepane ring contains two nitrogen atoms that are key centers of reactivity. researchgate.net These nitrogens can act as nucleophiles or bases, participating in a variety of chemical transformations. semanticscholar.org

N-Alkylation and N-Acylation Reactions on Diazepane Nitrogens

The secondary amine in the 1,4-diazepane ring of this compound is a prime site for further functionalization through N-alkylation and N-acylation reactions.

N-Alkylation: N-alkylation introduces an alkyl group onto the nitrogen atom. This can be achieved using various alkylating agents such as alkyl halides or through reductive amination. nih.gov For instance, the reaction of a 1,4-diazepane derivative with an alkyl bromide can lead to the corresponding N-alkylated product. researchgate.net These reactions are fundamental in modifying the structure and properties of the molecule. A study on 1,4-diazepane-6-amine demonstrated that the nitrogen atoms could be alkylated with hydroxybenzyl groups. nih.gov

N-Acylation: N-acylation involves the introduction of an acyl group onto the nitrogen atom, typically using acyl chlorides or anhydrides. This reaction converts the secondary amine into an amide. Acylation can influence the reactivity of the nitrogen by withdrawing electron density. mdpi.com For example, reacting the diazepane ring with methyl chloroformate can lead to the formation of a carbamate (B1207046) derivative. mdpi.com

ReactionReagent ExampleProduct Type
N-Alkylation Methyl IodideN-Methylated diazepane
N-Alkylation Benzyl BromideN-Benzylated diazepane
Reductive Amination Aldehyde/Ketone + NaBH(OAc)₃N-Substituted alkyl diazepane
N-Acylation Acetyl ChlorideN-Acetylated diazepane
N-Acylation Methyl ChloroformateN-Carbomethoxy diazepane

Conformational Dynamics and Their Impact on Reactivity

The seven-membered 1,4-diazepane ring is a flexible system that can adopt several conformations, with the twist-chair conformation often being the most stable. researchgate.net The conformational flexibility of the diazepine (B8756704) ring is a critical factor that can influence its reactivity and biological activity. chemisgroup.us

The interconversion between different conformations can affect the accessibility of the nitrogen lone pairs for reactions like N-alkylation and N-acylation. For instance, in certain conformations, one of the nitrogen atoms might be sterically hindered, leading to regioselective reactions on the other nitrogen. The specific conformation adopted can be influenced by the substituents on the ring. In related 1,4-benzodiazepine (B1214927) systems, the conformational chirality, or atropisomerism, arising from hindered rotation around a single bond, has been studied, highlighting the importance of conformational preferences in these heterocyclic systems. researchgate.netacs.org The energetic barrier for ring inversion in diazepam, a well-known 1,4-benzodiazepine, has been calculated, indicating that these conformations can be stable. researchgate.net The orientation of substituents, dictated by the ring's conformation, can play a significant role in intermolecular interactions, such as binding to a biological target. chemisgroup.us

Catalytic Interventions in this compound Transformations

Catalysis can play a crucial role in enhancing the efficiency and selectivity of reactions involving this compound. Both acid and metal-based catalysts can be employed to mediate various transformations.

Lewis Acid and Brønsted Acid Catalysis

Lewis and Brønsted acids can catalyze reactions by activating either the carbonyl group of the cyclopropylmethanone moiety or the nitrogen atoms of the diazepane ring.

Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This can facilitate reactions such as reductions or additions to the carbonyl group. In the context of the diazepane ring, Lewis acids can also interact with the nitrogen atoms, potentially influencing their nucleophilicity and the conformational equilibrium of the ring. nih.gov The combined use of transition metals and Lewis acids can lead to cooperative catalysis, enhancing reaction rates and selectivity. temple.edu

Brønsted Acid Catalysis: Brønsted acids can protonate the nitrogen atoms of the diazepane ring, which can be a key step in certain rearrangement or ring-opening reactions. nih.gov Protonation of the carbonyl oxygen can also activate the amide group towards nucleophilic attack. The choice of Brønsted acid can influence the reaction pathway, potentially leading to different products. nih.gov Both Lewis and Brønsted acids have been shown to be effective in activating substrates in various photochemical reactions. researchgate.net

Transition Metal-Mediated Transformations

Transition metals are versatile catalysts that can mediate a wide range of transformations, including cross-coupling, C-H activation, and hydrogenation reactions. mdpi.comdiva-portal.org

Palladium-Catalyzed Cross-Coupling: If the diazepane ring or the cyclopropyl group is appropriately functionalized with a halide, palladium catalysts could be used to form new carbon-carbon or carbon-nitrogen bonds. Reactions like the Suzuki, Heck, or Buchwald-Hartwig couplings could be employed to further elaborate the molecular structure.

Ruthenium-Catalyzed Hydrogenation: Ruthenium catalysts are effective for the hydrogenation of various functional groups. In this context, they could potentially be used for the reduction of the amide carbonyl, although this is a challenging transformation.

Gold-Catalyzed Reactions: Gold catalysts are known to activate alkynes and allenes towards nucleophilic attack. mdpi.com While not directly applicable to the parent molecule, derivatives containing such functionalities could undergo gold-catalyzed cyclization or addition reactions.

The application of transition metal catalysis offers powerful tools for the derivatization of the this compound scaffold, enabling the synthesis of a diverse range of analogues for further study. mdpi.com

Computational Chemistry and Theoretical Modeling of Cyclopropyl 1,4 Diazepan 1 Yl Methanone

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are essential for elucidating the fundamental properties of a molecule. These investigations provide a detailed picture of the electron distribution, molecular geometry, and energetic landscape, which collectively govern the molecule's stability, spectroscopic signatures, and chemical reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. nih.gov The process of geometry optimization involves finding the spatial arrangement of atoms that corresponds to the lowest possible ground state energy, representing the molecule's most stable conformation. stackexchange.comresearchgate.net For Cyclopropyl(1,4-diazepan-1-yl)methanone, this process would be initiated with an approximate 3D structure, which is then iteratively refined by calculating the forces on each atom until a stationary point on the potential energy surface is reached. stackexchange.com

A typical DFT calculation for this purpose would employ a functional, such as B3LYP, and a basis set, like 6-31G(d), to solve the Kohn-Sham equations. nih.govijasrm.com The optimization would reveal crucial structural parameters, including the bond lengths of the strained cyclopropyl (B3062369) ring, the conformation of the flexible 1,4-diazepane ring, and the planarity of the amide bond.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound at the B3LYP/6-31G(d) Level of Theory.

ParameterBond/AngleOptimized Value
Bond Lengths (Å)
C=O (carbonyl)1.235
C-N (amide)1.358
C-C (cyclopropyl, avg.)1.510
C-N (diazepane, avg.)1.472
**Bond Angles (°) **
O=C-N (amide)122.5
C-N-C (diazepane)114.8
C-C-C (cyclopropyl)60.0 (constrained)

Following a successful geometry optimization, a vibrational frequency analysis is performed to characterize the nature of the stationary point found. psu.edu This calculation computes the second derivatives of the energy with respect to atomic displacements, which are used to determine the harmonic vibrational frequencies of the molecule. acs.org A key outcome is the confirmation that the optimized structure is a true energy minimum, which is indicated by the absence of any imaginary frequencies. nih.gov

Furthermore, the calculated frequencies and their corresponding vibrational modes can be correlated with experimental infrared (IR) and Raman spectra. youtube.comaip.org For this compound, this analysis would predict characteristic stretching frequencies for the carbonyl group (C=O), C-N bonds of the amide and diazepine (B8756704) ring, and the unique vibrational modes associated with the strained cyclopropyl ring.

Table 2: Predicted Key Vibrational Frequencies for this compound.

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
C=O StretchCarbonyl1685
C-N StretchAmide1390
C-H StretchCyclopropyl3080
Ring DeformationDiazepane1250
C-N StretchDiazepane1180

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity and electronic properties. taylorandfrancis.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). taylorandfrancis.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to electronic excitation and chemical reactions. rsc.org For this compound, the HOMO would likely be localized on the nitrogen and oxygen atoms due to their lone pairs of electrons, while the LUMO would be centered on the π* antibonding orbital of the carbonyl group. This distribution facilitates intramolecular charge transfer (ICT) from the diazepine ring to the carbonyl group. researchgate.net

Table 3: Hypothetical Frontier Molecular Orbital Energies and Properties.

ParameterValue (eV)
HOMO Energy (EHOMO)-6.58
LUMO Energy (ELUMO)-0.45
HOMO-LUMO Gap (ΔE)6.13
Ionization Potential (I ≈ -EHOMO)6.58
Electron Affinity (A ≈ -ELUMO)0.45

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds and lone pairs). q-chem.comwikipedia.org This method is invaluable for quantifying effects like hybridization, hyperconjugation, and resonance. wisc.edu

In this compound, NBO analysis would quantify the delocalization of the nitrogen lone pair into the carbonyl π* orbital, a classic example of amide resonance. This interaction is responsible for the partial double-bond character of the C-N amide bond and the planarity of the amide group. The analysis also reveals hyperconjugative interactions between the strained C-C bonds of the cyclopropyl ring and adjacent orbitals. These donor-acceptor interactions are quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a stronger interaction. wisc.edu

Table 4: Hypothetical NBO Analysis - Key Donor-Acceptor Interactions and Stabilization Energies (E(2)).

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (N, diazepine)π* (C=O)45.8Amide Resonance
σ (C-C, cyclopropyl)σ* (C-C=O)5.2Hyperconjugation
σ (C-H, diazepine)σ* (C-N, diazepine)3.1Vicinal Hyperconjugation
LP (O, carbonyl)σ* (C-N, amide)2.5Anomeric Effect

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can be crucial for structure elucidation. nih.govacs.org The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (δ). rsc.org

By calculating the 1H and 13C NMR chemical shifts for this compound, one can obtain a theoretical spectrum to compare with experimental data. rsc.org This comparison can help assign specific peaks to individual atoms, confirm the proposed structure, and provide insight into the electronic environment of each nucleus. For instance, the calculation would predict a significantly downfield chemical shift for the carbonyl carbon due to its deshielded environment.

Table 5: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm).

AtomPredicted 13C Shift (δ)Predicted 1H Shift (δ)
C (carbonyl)172.5-
C (cyclopropyl, CH)15.81.15
C (cyclopropyl, CH₂)8.90.75
C (diazepane, α to N-acyl)45.33.65
C (diazepane, α to N-alkyl)52.12.80

While FMO theory provides a global picture of reactivity, local reactivity descriptors pinpoint which specific atoms within a molecule are most likely to participate in a chemical reaction. nih.govrsc.org These descriptors are derived from conceptual DFT and are used to understand site selectivity. scielo.org.mx

The Fukui function, f(r), measures the change in electron density at a specific point when an electron is added to or removed from the system. acs.org It helps identify the most electrophilic and nucleophilic sites in a molecule. acs.org For this compound, the Fukui functions would likely indicate that the carbonyl carbon is the most susceptible site for a nucleophilic attack, while the nitrogen and oxygen atoms are the primary sites for an electrophilic attack. Other descriptors like local softness and electrophilicity indices further refine this picture of local reactivity.

Table 6: Hypothetical Condensed Fukui Functions for Selected Atoms.

Atomf+ (for Nucleophilic Attack)f- (for Electrophilic Attack)Reactivity Indication
O (carbonyl)0.1150.255Nucleophilic/Electrophilic
C (carbonyl)0.3500.095Most Electrophilic Site
N (amide)0.0800.210Nucleophilic Site
N (alkyl)0.0950.230Nucleophilic Site

Conformational Analysis and Molecular Flexibility Studies

The inherent flexibility of the seven-membered 1,4-diazepane ring, coupled with the rotational freedom of the cyclopropylcarbonyl group, gives rise to a complex conformational landscape for this compound. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule and the energy barriers that separate them.

The 1,4-diazepane ring can adopt several low-energy conformations, including boat, twist-boat, and chair forms. NMR spectroscopy, X-ray crystallography, and molecular modeling studies on N,N-disubstituted-1,4-diazepane orexin receptor antagonists have revealed that a twist-boat conformation can be a low-energy state, sometimes stabilized by intramolecular interactions creative-biolabs.comnih.gov. The acylation of the diazepine nitrogen introduces further complexity. The amide bond itself can exist in cis and trans isomers, although the trans configuration is generally favored due to lower steric hindrance.

The orientation of the cyclopropyl group relative to the carbonyl double bond is another critical factor. Computational studies on cyclopropyl methyl ketone have shown that the molecule predominantly exists in two stable conformations: an s-cis and an s-trans form, with the s-cis conformer being the more stable uwlax.edudoi.org. This preference is attributed to the favorable overlap of the cyclopropane's Walsh orbitals with the π-system of the carbonyl group, which is maximized in the bisected conformation researchgate.net.

For this compound, the stable conformers would therefore be a combination of the low-energy conformations of the diazepane ring and the preferred orientations of the cyclopropylcarbonyl substituent. It is plausible that the global minimum energy structure involves a twist-boat or chair-like diazepane ring with the cyclopropylcarbonyl group in a bisected, s-cis like arrangement to maximize electronic stabilization.

Table 1: Plausible Stable Conformers of this compound

Diazepane Ring ConformationCyclopropylcarbonyl OrientationKey Dihedral Angles (Hypothetical)Relative Energy (Hypothetical)
Twist-Boats-cisC=O-C-C ~ 0°Low
Chairs-cisC=O-C-C ~ 0°Low-Medium
Twist-Boats-transC=O-C-C ~ 180°Medium
Chairs-transC=O-C-C ~ 180°Medium-High

Note: The relative energies are hypothetical and would require specific quantum mechanical calculations for precise determination.

The energy landscape of this compound would be characterized by multiple energy minima corresponding to the stable conformers, connected by transition states that represent the energy barriers for interconversion. The flexibility of the diazepine ring suggests that the barriers for ring-flips and pseudorotations would be relatively low, allowing for rapid interconversion between different ring conformations at room temperature.

The rotation around the N-C(O) bond (amide bond) is expected to have a higher energy barrier due to its partial double-bond character. Similarly, the rotation around the C(O)-cyclopropyl bond will have a specific rotational barrier, with the energy minima corresponding to the s-cis and s-trans conformations uwlax.edu. Understanding this energy landscape is crucial for predicting which conformations are most likely to be populated under given conditions and which might be responsible for any observed biological activity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While conformational analysis provides a static picture of stable structures, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectories of atoms and reveal how the molecule flexes, bends, and changes its conformation in a simulated environment.

For this compound, MD simulations can be employed to:

Explore the conformational space and verify the stability of conformers predicted by quantum mechanical calculations.

Determine the timescales of conformational transitions, providing insights into the molecule's flexibility.

Analyze the influence of solvent on the conformational equilibrium. The surrounding solvent molecules can significantly impact the stability of different conformers through interactions such as hydrogen bonding and dipole-dipole interactions scielo.brresearchgate.netnih.govaip.org. In a polar solvent like water, conformations with a larger dipole moment might be stabilized. The conformational preferences of flexible polymers like polyethylene oxide have been shown to be solvent-dependent aip.org.

The choice of solvent in an MD simulation can alter the preferred conformations of flexible molecules. For instance, in a protic solvent, hydrogen bonding interactions with the carbonyl oxygen and the non-acylated nitrogen of the diazepine ring could influence the ring's puckering and the orientation of the acyl group.

Advanced Computational Approaches in Chemical Discovery

The ever-increasing power of computers has paved the way for the development of sophisticated computational methods that can accelerate the discovery of new chemical entities with desired properties.

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical discovery by enabling the rapid exploration of vast chemical spaces. For molecules like this compound, ML models can be trained on large datasets of related compounds to predict a wide range of properties, including:

Conformational Ensembles: ML models, particularly deep learning approaches, can be trained on data from extensive MD simulations to predict the conformational ensembles of flexible molecules at a fraction of the computational cost researchgate.netnih.govmdpi.combiorxiv.org. This allows for a more efficient characterization of the molecule's dynamic behavior.

Physicochemical Properties: ML can be used to predict properties such as solubility, lipophilicity, and metabolic stability, which are crucial in drug discovery.

Biological Activity: By learning from the structures and known activities of a set of compounds, ML models can predict the potential biological targets and efficacy of new molecules.

In the context of drug discovery, computational design methodologies are broadly categorized into ligand-based and structure-based approaches. These methods are instrumental in predicting the chemical features of a molecule that are important for its biological activity.

Ligand-Based Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. Key ligand-based methods include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities creative-biolabs.comfiveable.menih.govnih.gov. By analyzing a dataset of diazepane derivatives with known activities, a QSAR model could predict the activity of this compound and guide the design of more potent analogs.

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target nih.govnih.govdromicslabs.com. By analyzing a set of known active ligands, a pharmacophore model can be generated to define the essential features for activity. This model can then be used to screen virtual libraries for new compounds that match the pharmacophore, or to evaluate how well a molecule like this compound fits the required features.

Structure-Based Design: When the 3D structure of the target protein or enzyme is available, structure-based methods can be employed. These include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. Docking studies could be used to predict how this compound might bind to a specific receptor, providing insights into its potential mechanism of action.

Structure-Based Pharmacophore Modeling: In this approach, the pharmacophore is derived from the key interactions observed between a ligand and its target in a known complex structure creative-biolabs.comcreative-biolabs.comnih.gov. This provides a more direct understanding of the features required for binding.

Q & A

Q. What synthetic strategies are effective for preparing Cyclopropyl(1,4-diazepan-1-yl)methanone?

A common approach involves reductive amination between a ketone-bearing cyclopropyl group and 1,4-diazepane. For example, sodium triacetoxyborohydride (STAB) in dichloromethane with a tertiary amine base (e.g., triethylamine) can facilitate this reaction . Purification via column chromatography or recrystallization is recommended, with characterization using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) .

Q. How can the structural conformation of this compound be validated?

X-ray crystallography is the gold standard for confirming bond angles and spatial arrangement, particularly for the strained cyclopropyl ring and diazepane moiety . Computational methods like density functional theory (DFT) can supplement experimental data by modeling electronic effects and steric interactions .

Q. What are the primary biological targets of this compound?

The diazepane moiety suggests potential interaction with central nervous system (CNS) targets, such as orexin receptors (OX1R/OX2R), which regulate sleep-wake cycles . The cyclopropyl group may enhance metabolic stability by reducing oxidative metabolism . In vitro binding assays (e.g., radioligand displacement) are critical for target validation .

Q. What safety precautions are essential during handling?

Refer to Safety Data Sheets (SDS) for hazard-specific guidelines. Use fume hoods, nitrile gloves, and eye protection. In case of exposure, immediately rinse with water and consult a physician. Store in a cool, dry environment away from oxidizers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

Systematically modify substituents on the cyclopropyl or diazepane rings. For example:

  • Replace the cyclopropyl with bulkier groups (e.g., tert-butyl) to assess steric effects on receptor binding.
  • Introduce electron-withdrawing groups (e.g., fluorine) to the diazepane to modulate lipophilicity . Use molecular docking (e.g., AutoDock Vina) to predict binding poses with orexin receptors .

Q. How to resolve contradictions in pharmacological data across assays?

Discrepancies may arise from assay conditions (e.g., cell type, pH, temperature). Validate findings using orthogonal methods:

  • Compare radioligand binding (e.g., 125I^{125}I-orexin-A displacement) with functional assays (e.g., calcium flux in HEK293 cells) .
  • Apply statistical tools like Bland-Altman analysis to quantify variability .

Q. What computational methods predict this compound’s blood-brain barrier (BBB) penetration?

Use quantitative structure-property relationship (QSPR) models based on descriptors like polar surface area (PSA) and logP. Tools like SwissADME or Schrödinger’s QikProp can estimate BBB permeability, validated by in vivo pharmacokinetic studies in rodent models .

Q. How does the diazepane ring’s conformation impact receptor binding?

Perform conformational analysis via 1H^1H-NMR NOESY to identify key spatial interactions. Compare with X-ray structures of analogous compounds (e.g., Suvorexant) to map pharmacophore features critical for orexin receptor antagonism .

Q. What strategies improve metabolic stability without compromising activity?

  • Replace metabolically labile positions (e.g., cyclopropyl α-carbons) with deuterium or fluorine atoms .
  • Test in vitro hepatic microsomal assays (human/rat) to identify metabolic hotspots. LC-MS/MS can track metabolite formation .

Q. How to design analogs with dual orexin receptor and enzyme inhibition?

Hybridize the core structure with fragments known to inhibit enzymes (e.g., kinase inhibitors). For example, append a pyridine ring to the cyclopropyl group and screen against orexin receptors and cytochrome P450 isoforms using high-throughput screening (HTS) .

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Cyclopropyl(1,4-diazepan-1-yl)methanone
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Cyclopropyl(1,4-diazepan-1-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.